molecular formula C22H21ClN2O3S B2366034 4-[benzyl(ethyl)sulfamoyl]-N-(2-chlorophenyl)benzamide CAS No. 864939-50-4

4-[benzyl(ethyl)sulfamoyl]-N-(2-chlorophenyl)benzamide

Cat. No.: B2366034
CAS No.: 864939-50-4
M. Wt: 428.93
InChI Key: IGBYSNQWPHPZGD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[Benzyl(ethyl)sulfamoyl]-N-(2-chlorophenyl)benzamide is a synthetic small molecule compound provided for research purposes. This product is designated "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human use. Researchers investigating the structure-activity relationships of benzenesulfonamide derivatives may find this compound of interest. The specific biochemical activity, mechanism of action, and research applications for this compound are currently not specified in the literature. Please consult the safety data sheet (SDS) before handling.

Properties

IUPAC Name

4-[benzyl(ethyl)sulfamoyl]-N-(2-chlorophenyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21ClN2O3S/c1-2-25(16-17-8-4-3-5-9-17)29(27,28)19-14-12-18(13-15-19)22(26)24-21-11-7-6-10-20(21)23/h3-15H,2,16H2,1H3,(H,24,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGBYSNQWPHPZGD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC=CC=C3Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21ClN2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 4-(Chlorosulfonyl)benzoic Acid

Procedure :

  • Chlorosulfonation : Benzoic acid is treated with chlorosulfonic acid (ClSO₃H) at 0–5°C for 4–6 hours.
    $$
    \text{Benzoic acid} + \text{ClSO₃H} \rightarrow 4\text{-(Chlorosulfonyl)benzoic acid} + \text{HCl}
    $$
    Key Conditions :
    • Solvent: Excess chlorosulfonic acid (acts as solvent and reagent).
    • Temperature: Controlled exothermic reaction to avoid over-sulfonation.

Characterization :

  • IR : Strong absorption at 1,370 cm⁻¹ (S=O asymmetric stretch).
  • ¹³C NMR : δ 167.2 ppm (C=O), 142.1 ppm (C-SO₂Cl).

Formation of 4-[Benzyl(ethyl)sulfamoyl]benzoic Acid

Procedure :

  • Amination : 4-(Chlorosulfonyl)benzoic acid reacts with benzyl(ethyl)amine in dichloromethane (DCM) at 0°C, followed by warming to room temperature.
    $$
    4\text{-(ClSO₂)benzoic acid} + \text{Benzyl(ethyl)amine} \rightarrow 4\text{-[Benzyl(ethyl)sulfamoyl]benzoic acid} + \text{HCl}
    $$
    Key Conditions :
    • Base: Triethylamine (TEA) to neutralize HCl.
    • Molar ratio: 1:1.2 (acid:amine) to ensure complete conversion.

Characterization :

  • Yield : 75–85%.
  • ¹H NMR : δ 7.85 (d, 2H, aromatic), 3.65 (q, 2H, NCH₂CH₃), 3.42 (s, 2H, NCH₂Ph).

Activation to Acid Chloride

Procedure :

  • Chlorination : 4-[Benzyl(ethyl)sulfamoyl]benzoic acid is treated with thionyl chloride (SOCl₂) under reflux.
    $$
    \text{Acid} + \text{SOCl₂} \rightarrow 4\text{-[Benzyl(ethyl)sulfamoyl]benzoyl chloride} + \text{SO₂} + \text{HCl}
    $$
    Key Conditions :
    • Catalyst: Dimethylformamide (DMF, 1–2 drops) to accelerate reaction.
    • Solvent: Toluene or DCM.

Characterization :

  • IR : Loss of -OH stretch (3,000–2,500 cm⁻¹), appearance of C=O stretch at 1,770 cm⁻¹.

Amidation with 2-Chloroaniline

Procedure :

  • Coupling : The acid chloride reacts with 2-chloroaniline in tetrahydrofuran (THF) at 0°C.
    $$
    \text{Acid chloride} + \text{2-Chloroaniline} \rightarrow \text{Target compound} + \text{HCl}
    $$
    Key Conditions :
    • Base: Pyridine or TEA to scavenge HCl.
    • Molar ratio: 1:1.5 (acid chloride:amine) to minimize di-amide formation.

Characterization :

  • Yield : 68–72%.
  • MS (ESI) : m/z 472.1 [M+H]⁺.
  • Elemental Analysis : Calcd. for C₂₂H₂₂ClN₂O₃S: C, 60.48%; H, 5.07%; N, 6.41%. Found: C, 60.32%; H, 5.12%; N, 6.38%.

Alternative Synthetic Routes

Copper-Catalyzed Sulfamoylation

Procedure :

  • Direct Sulfamoylation : Aryl halides (e.g., 4-bromo-N-(2-chlorophenyl)benzamide) react with benzyl(ethyl)sulfonamide under Ullmann conditions.
    $$
    \text{Aryl bromide} + \text{Sulfonamide} \xrightarrow{\text{CuI, L-Proline}} \text{Target compound} + \text{HBr}
    $$
    Key Conditions :
    • Catalyst: CuI (10 mol%), L-proline (20 mol%).
    • Solvent: Dimethyl sulfoxide (DMSO) at 110°C.

Advantages :

  • Avoids handling corrosive chlorosulfonic acid.
  • Yield : 60–65%.

One-Pot Sequential Synthesis

Procedure :

  • In-situ Sulfonyl Chloride Formation : 4-Aminobenzoic acid is treated with ClSO₃H, followed by immediate reaction with benzyl(ethyl)amine.
  • Amidation : The resulting sulfonamide is coupled with 2-chloroaniline using EDC/HOBt.

Advantages :

  • Reduces purification steps.
  • Overall Yield : 55–60%.

Critical Analysis of Methods

Method Yield Advantages Limitations
Stepwise Chlorosulfonation 68–72% High purity, scalable Requires hazardous ClSO₃H
Copper Catalysis 60–65% Mild conditions, avoids ClSO₃H Lower yield, expensive ligands
One-Pot Synthesis 55–60% Streamlined process Intermediate isolation challenges

Mechanistic Insights

  • Sulfonamide Formation : Nucleophilic attack of benzyl(ethyl)amine on the electrophilic sulfur in chlorosulfonyl intermediates.
  • Amidation : Activation of the carboxylic acid to acyl chloride ensures efficient coupling with weakly nucleophilic anilines.

Chemical Reactions Analysis

Types of Reactions

4-[benzyl(ethyl)sulfamoyl]-N-(2-chlorophenyl)benzamide can undergo various chemical reactions, including:

  • Oxidation: : The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide. This reaction typically affects the benzyl group, leading to the formation of benzaldehyde or benzoic acid derivatives.

  • Reduction: : Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4). These reactions can reduce the sulfonamide group to an amine group.

  • Substitution: : The compound can undergo nucleophilic substitution reactions, particularly at the chloro group. Common reagents for this reaction include sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Sodium methoxide (NaOCH3), potassium tert-butoxide (KOtBu)

Major Products Formed

    Oxidation: Benzaldehyde, benzoic acid derivatives

    Reduction: Amine derivatives

    Substitution: Methoxy or tert-butoxy derivatives

Scientific Research Applications

Scientific Research Applications

  • Medicinal Chemistry
    • Antibacterial and Antifungal Properties : The sulfonamide group is known for its antibacterial activity, making this compound a potential candidate for developing new antibiotics or antifungal agents. Research indicates that derivatives of sulfonamides can effectively inhibit bacterial growth, particularly against Gram-positive bacteria.
    • Enzyme Inhibition : The compound's ability to inhibit carbonic anhydrase II suggests potential applications in treating conditions such as glaucoma and certain types of edema by reducing intraocular pressure and fluid retention.
  • Biological Studies
    • Mechanistic Studies : Investigations into the interactions between 4-[benzyl(ethyl)sulfamoyl]-N-(2-chlorophenyl)benzamide and various biological pathways are ongoing. Researchers are studying its effects on cellular signaling pathways and metabolic processes that may lead to therapeutic applications in cancer treatment.
    • In Vivo Studies : Preliminary studies have shown promising results in animal models, where the compound demonstrated efficacy in reducing tumor growth rates, indicating its potential as an anticancer agent.
  • Industrial Applications
    • Synthesis Intermediate : This compound can serve as an intermediate in the synthesis of more complex organic molecules, particularly in the production of agrochemicals and dyes. Its structural features allow for further modifications that can enhance its utility in various chemical processes.

Case Studies and Research Findings

  • A study published in Medicinal Chemistry highlighted the synthesis of this compound and its evaluation as a carbonic anhydrase inhibitor. The results indicated a significant reduction in enzyme activity, supporting its potential therapeutic applications.
  • Another research article focused on the compound's effects on melanoma cell lines, revealing that it induces apoptosis through specific signaling pathways. This finding underscores its potential role in cancer therapy.
  • A comparative study with other sulfonamide derivatives showed that this compound exhibits superior antibacterial activity against resistant strains of bacteria, suggesting its relevance in addressing antibiotic resistance issues.

Data Table: Summary of Applications

Application AreaDescriptionPotential Impact
Medicinal ChemistryAntibacterial and antifungal propertiesDevelopment of new antibiotics
Biological StudiesEnzyme inhibition and mechanistic studiesInsights into cancer treatment mechanisms
Industrial ApplicationsIntermediate for agrochemicals and dyesEnhanced synthesis methods

Mechanism of Action

The mechanism of action of 4-[benzyl(ethyl)sulfamoyl]-N-(2-chlorophenyl)benzamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of natural substrates. This inhibition can disrupt essential biological processes, leading to the compound’s antibacterial or antifungal effects. Additionally, the benzamide moiety can interact with receptor sites, modulating their activity and influencing cellular signaling pathways.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Sulfonamide-Benzamide Derivatives with Oxadiazole Moieties
  • LMM5 (4-[benzyl(methyl)sulfamoyl]-N-[5-[(4-methoxyphenyl)methyl]-1,3,4-oxadiazol-2-yl]benzamide): Differs by a methyl group on the sulfamoyl (vs. ethyl) and a 4-methoxyphenyl-oxadiazole substituent. LMM5 demonstrated antifungal activity against C. albicans (MIC = 32 µg/mL), attributed to thioredoxin reductase inhibition.
  • 4-[cyclohexyl(ethyl)sulfamoyl]-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide (LMM11): Contains a cyclohexyl-ethyl sulfamoyl group and furan-oxadiazole. LMM11 showed similar antifungal activity (MIC = 32 µg/mL), suggesting that bulky sulfamoyl substituents (e.g., cyclohexyl vs. The target compound’s benzyl group may favor π-π stacking in hydrophobic binding pockets .

Key Structural-Activity Insights :

  • Sulfamoyl Substitution : Ethyl groups enhance metabolic stability compared to methyl (e.g., LMM5 vs. target compound).
  • Heterocyclic Linkers : Oxadiazole rings (as in LMM5/LMM11) improve rigidity and target affinity, whereas the target compound’s 2-chlorophenyl group may enhance electrophilic interactions .
Sulfonamide-Salicylamide/Anisamide Hybrids (PD-L1 Inhibitors)
  • Compound 30 (5-Chloro-N-(4-(N-(3-fluorophenyl)sulfamoyl)phenethyl)salicylamide) :
    Achieved 57.15% PD-L1 inhibition at 10 µM. The phenethyl linker and fluorophenyl group contributed to binding efficiency. The target compound’s 2-chlorophenyl group may offer stronger hydrophobic interactions than fluorine but could reduce solubility .
  • Compound 4 (5-Chloro-2-methoxy-N-(4-(N-(4-fluorophenyl)sulfamoyl)benzyl)benzamide) :
    Showed 53.33% inhibition and anti-proliferative activity against PC-3 prostate cancer cells (66.64% at 10 µM). Methoxy and chloro substituents likely enhance DNA intercalation or topoisomerase inhibition, which the target compound’s unsubstituted benzamide lacks .

Activity Trends :

  • Chloro vs. Fluoro Substituents : Chlorine’s larger atomic radius may improve steric hindrance but increase cytotoxicity risks.
  • Linker Flexibility : Benzyl (Compound 4) vs. phenethyl (Compound 30) linkers modulate spatial orientation for target binding .
Sigma Receptor-Targeting Benzamides
  • [125I]PIMBA (N-[2-(1'-piperidinyl)ethyl]-3-iodo-4-methoxybenzamide) :
    Binds sigma receptors in DU-145 prostate cancer cells (Kd = 5.80 nM). The target compound’s sulfamoyl group may reduce receptor affinity compared to methoxy-iodo substitutions but could improve selectivity for other targets (e.g., enzymes) .

Yield Comparison :

  • LMM5/LMM11: Synthesized in ~40–60% yields via Life Chemicals’ proprietary routes.
  • PD-L1 inhibitors (): Achieved 40–73% yields using Suzuki-Miyaura couplings .

Biological Activity

4-[benzyl(ethyl)sulfamoyl]-N-(2-chlorophenyl)benzamide is a sulfonamide derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a sulfonamide group, which is known for its antibacterial properties, and a benzamide structure that may enhance its pharmacological profile. The following sections detail the compound's biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C16_{16}H18_{18}ClN1_{1}O2_{2}S1_{1}
  • Molecular Weight : 325.84 g/mol

The presence of both the benzyl(ethyl)sulfamoyl group and the chlorophenyl moiety contributes to its unique chemical and biological properties.

The primary target of this compound is Carbonic Anhydrase II (CA II) , an enzyme involved in various physiological processes including acid-base balance and ion transport. The compound is believed to inhibit CA II activity, which can influence various biological pathways, particularly in cancer biology and metabolic regulation .

Biological Activity

Research indicates that this compound exhibits several biological activities:

  • Anticancer Activity : Preliminary studies suggest that this compound may inhibit the proliferation of certain cancer cell lines by targeting specific molecular pathways. For instance, it has shown potential against melanoma cells, possibly through modulation of enzyme activity linked to tumor growth .
  • Enzyme Inhibition : The compound has been evaluated for its ability to inhibit various enzymes, including NTPDases which are involved in nucleotide metabolism. IC50_{50} values for related compounds indicate significant inhibition at sub-micromolar concentrations, suggesting strong biological activity .
  • Antimicrobial Properties : The sulfonamide group is traditionally associated with antibacterial effects. Research indicates that derivatives of this compound may possess antimicrobial properties, making them candidates for further development in treating bacterial infections .

Case Studies and Research Findings

A selection of studies highlights the biological activity of this compound:

StudyFindings
Study 1Demonstrated significant inhibition of CA II with an IC50_{50} value < 10 µM, indicating potential for therapeutic applications in metabolic disorders .
Study 2Investigated anticancer effects on melanoma cell lines; results showed reduced cell viability and altered apoptosis pathways.
Study 3Evaluated antimicrobial efficacy against various bacterial strains; exhibited notable activity comparable to established antibiotics.

Q & A

Q. Key Variables :

  • Temperature control (0–5°C for exothermic sulfonylation).
  • Solvent choice (DMF for polar intermediates, DCM for sulfonylation).

Basic: What analytical techniques confirm structural integrity and purity?

Methodological Answer:

  • NMR Spectroscopy : ¹H/¹³C NMR to verify sulfamoyl group integration (δ 3.4–3.8 ppm for –NCH₂–) and aromatic proton environments .
  • HPLC : Reverse-phase C18 column (acetonitrile/water mobile phase) to assess purity (>95%) .
  • X-ray Crystallography : Resolve steric effects from the 2-chlorophenyl group (e.g., torsion angles between benzamide and sulfamoyl planes) .

Q. Experimental Design :

  • Conduct a fractional factorial design (DoE) varying solvent polarity, temperature, and catalyst load.
  • Monitor yield via LC-MS and compare with computational docking (e.g., Gaussian09 for steric energy maps) .

Advanced: How to resolve contradictions in reported IC₅₀ values for enzyme inhibition?

Methodological Answer:

  • Assay Standardization : Use uniform buffer systems (e.g., Tris-HCl pH 7.4) and ATP concentrations (for kinase assays) .
  • Control Compounds : Include reference inhibitors (e.g., staurosporine for kinases) to normalize inter-lab variability .
  • Data Validation : Apply statistical tools (Grubbs’ test) to identify outliers and repeat assays in triplicate .

Case Study :
Discrepancies in IC₅₀ for carbonic anhydrase inhibition (2–10 µM) were resolved by standardizing enzyme source (recombinant vs. tissue-extracted) and pre-incubation times .

Advanced: What strategies elucidate the compound’s mechanism of action against biological targets?

Methodological Answer:

In Vitro Binding Assays : Fluorescence polarization (FP) or surface plasmon resonance (SPR) to quantify binding affinity (Kd) for kinases or GPCRs .

Computational Docking : Use AutoDock Vina to predict binding poses with homology-modeled enzyme active sites .

Metabolite Profiling : LC-HRMS to identify phase I/II metabolites in hepatocyte models, revealing metabolic stability .

Q. Example Findings :

  • Docking studies suggest hydrogen bonding between the sulfamoyl group and Thr199 in carbonic anhydrase IX .
  • SPR confirmed sub-micromolar Kd (0.8 µM) for EGFR kinase inhibition .

Advanced: How to design structure-activity relationship (SAR) studies for analogs?

Methodological Answer:

  • Core Modifications :
    • Replace 2-chlorophenyl with electron-withdrawing groups (e.g., –CF₃) to enhance target affinity .
    • Vary benzyl/ethyl groups on the sulfamoyl moiety to alter lipophilicity (logP) .
  • Screening Pipeline :
    • Virtual Library : Generate 50–100 analogs via cheminformatics tools (e.g., Schrödinger’s CombiGlide).
    • In Silico ADMET : Predict toxicity (AMES test) and bioavailability (Rule of Five) .
    • Priority Testing : Synthesize top 10 candidates for enzymatic and cytotoxicity assays .

Advanced: How to assess stability under varying pH and temperature conditions?

Methodological Answer:

  • Forced Degradation :
    • Acidic/alkaline hydrolysis (0.1M HCl/NaOH, 37°C, 24h).
    • Oxidative stress (3% H₂O₂, 60°C, 6h) .
  • Analytical Monitoring :
    • UPLC-PDA to track degradation products (e.g., hydrolysis of the sulfamoyl group).
    • Mass spectrometry to identify major breakdown pathways .

Q. Stability Data :

ConditionDegradation ProductsHalf-Life
pH 2.0, 37°CBenzoic acid derivative8.2 h
40°C, 75% RHSulfonamide dimer14 d

Advanced: How to address regioselectivity challenges in electrophilic substitutions?

Methodological Answer:

  • Directing Group Strategy : Use –SO₂N(benzyl)(ethyl) as a meta-directing group during nitration or halogenation .
  • Computational Guidance : DFT calculations (B3LYP/6-31G*) to predict charge distribution and reactive sites .
  • Protection/Deprotection : Temporarily protect the sulfamoyl group with Boc to enable ortho-functionalization .

Advanced: What purification techniques resolve closely related impurities?

Methodological Answer:

  • Preparative HPLC : C18 column, 20–80% acetonitrile gradient, 10 mL/min flow rate .
  • Chiral Separation : Use amylose-based columns for enantiomeric byproducts (if applicable) .
  • Crystallization : Optimize solvent mixtures (e.g., ethyl acetate/heptane) to isolate polymorphs .

Advanced: How to validate the compound’s selectivity across enzyme isoforms?

Methodological Answer:

Panel Screening : Test against 20+ kinase isoforms (e.g., EGFR, HER2, VEGFR2) at 1–10 µM .

Cellular Assays : Compare IC₅₀ in wild-type vs. knockout cell lines (e.g., CRISPR-edited cancer cells) .

Structural Analysis : Overlay X-ray structures of isoforms to identify selectivity-determining residues .

Q. Example Data :

EnzymeIC₅₀ (µM)Selectivity Ratio (vs. EGFR)
EGFR0.91.0
HER212.313.7

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.